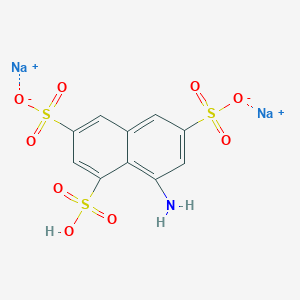
8-Amino-1,3,6-naphthalenetrisulfonate (sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Aminonaphthalene-1,3,6-trisulfonic acid disodium salt is a polyanionic dye commonly used in various scientific applications. It is known for its high Stokes shift in water, which makes it an effective fluorescent dye for biological samples . The compound has the molecular formula C10H7NNa2O9S3 and a molecular weight of 427.34 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
8-Aminonaphthalene-1,3,6-trisulfonic acid disodium salt is synthesized through the sulfonation of naphthaleneThe reaction proceeds as follows: [ \text{C}{10}\text{H}{8} + 3\text{SO}{3} \rightarrow \text{C}{10}\text{H}{5}(\text{SO}{3}\text{H})_{3} ] The resulting trisulfonic acid derivative is then neutralized with sodium hydroxide to form the disodium salt .
Industrial Production Methods
Industrial production of 8-Aminonaphthalene-1,3,6-trisulfonic acid disodium salt typically involves large-scale sulfonation reactors where naphthalene is treated with oleum under controlled temperature and pressure conditions. The product is then purified through crystallization and filtration processes to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
8-Aminonaphthalene-1,3,6-trisulfonic acid disodium salt undergoes several types of chemical reactions, including:
Reduction: The primary amino group can be reduced to form secondary amines.
Substitution: The sulfonic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Substitution: Various nucleophiles can be used to substitute the sulfonic acid groups under acidic or basic conditions.
Major Products
Scientific Research Applications
8-Aminonaphthalene-1,3,6-trisulfonic acid disodium salt is widely used in scientific research due to its unique properties:
Chemistry: It is used as a fluorescent dye in various analytical techniques, including capillary electrophoresis.
Biology: The compound is utilized as a neuronal tracer and in membrane fusion or permeability assays.
Medicine: It is employed in studies involving complement-mediated immune lysis.
Industry: The dye is used in the labeling of carbohydrates and other biomolecules for separation and analysis.
Mechanism of Action
The primary mechanism of action of 8-Aminonaphthalene-1,3,6-trisulfonic acid disodium salt involves its ability to form a Schiff base with the reducing end of carbohydrates. This reaction is acid-catalyzed and can proceed at neutral pH, preserving the integrity of sensitive bonds . The fluorescence of the compound is effectively quenched by thallium and cesium ions, making it useful in various assays .
Comparison with Similar Compounds
8-Aminonaphthalene-1,3,6-trisulfonic acid disodium salt is unique due to its high Stokes shift and ability to form stable Schiff bases. Similar compounds include:
- Disodium 8-amino-1,3,6-naphthalenetrisulfonate
- Koch acid disodium salt
- 1-Naphthylamine-3,6,8-trisulfonic acid disodium salt
- Amino H acid disodium salt
These compounds share similar structural features but differ in their specific applications and properties.
Properties
Molecular Formula |
C10H7NNa2O9S3 |
|---|---|
Molecular Weight |
427.3 g/mol |
IUPAC Name |
disodium;4-amino-5-sulfonaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C10H9NO9S3.2Na/c11-8-3-6(21(12,13)14)1-5-2-7(22(15,16)17)4-9(10(5)8)23(18,19)20;;/h1-4H,11H2,(H,12,13,14)(H,15,16,17)(H,18,19,20);;/q;2*+1/p-2 |
InChI Key |
KHJANRFXWPPWEL-UHFFFAOYSA-L |
Canonical SMILES |
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)[O-])N)S(=O)(=O)O)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


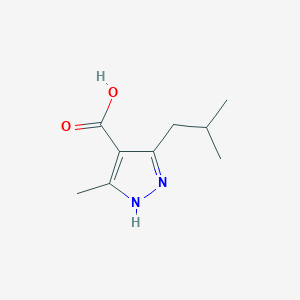

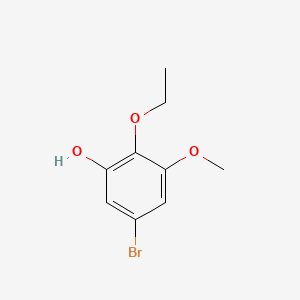
![Ethyl 1-((S)-1-phenylethyl)hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B14881210.png)

![1-(Hydroxymethyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B14881224.png)
![2,7-Diheptylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-](/img/structure/B14881230.png)
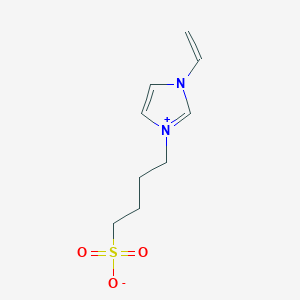
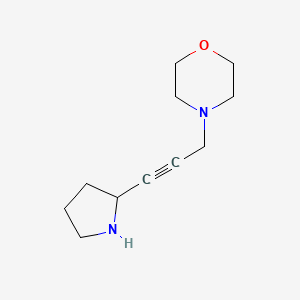

![[(3S,4R,6R)-5-acetamido-3,4,6-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B14881251.png)
![Ethyl 2-({[(4-fluorophenyl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B14881264.png)


